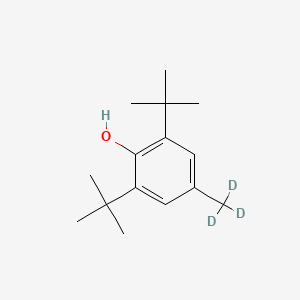
2,6-DI-Tert-butyl-4-methyl-D3-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butylated hydroxytoluene-d3 is a deuterated form of butylated hydroxytoluene, a lipophilic organic compound that is chemically a derivative of phenol. It is widely recognized for its antioxidant properties, which make it useful in preventing free radical-mediated oxidation in various materials, including foods, cosmetics, and industrial products .
准备方法
Synthetic Routes and Reaction Conditions
Butylated hydroxytoluene-d3 can be synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid. The reaction proceeds as follows:
CH3(C6H4)OH+2CH2=C(CH3)2→((CH3)3C)2CH3C6H2OH
Alternatively, butylated hydroxytoluene-d3 can be prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .
Industrial Production Methods
In industrial settings, butylated hydroxytoluene-d3 is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions
Butylated hydroxytoluene-d3 undergoes several types of chemical reactions, including:
Oxidation: It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Various reduced forms of butylated hydroxytoluene-d3.
Substitution: Halogenated or nitrated derivatives of butylated hydroxytoluene-d3.
科学研究应用
Butylated hydroxytoluene-d3 has a wide range of applications in scientific research:
作用机制
Butylated hydroxytoluene-d3 primarily acts as an antioxidant by scavenging free radicals and terminating the chain reactions that lead to oxidative degradation. It mimics the action of vitamin E by converting peroxy radicals to hydroperoxides, thereby preventing further oxidation . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through this mechanism .
相似化合物的比较
Similar Compounds
Butylated hydroxyanisole (BHA): Another synthetic antioxidant used in similar applications.
Tert-butylhydroquinone (TBHQ): A phenolic antioxidant with similar properties.
Propyl gallate: An ester formed from gallic acid, used as an antioxidant.
Uniqueness
Butylated hydroxytoluene-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling and tracing. This allows for more precise studies of metabolic pathways and the behavior of antioxidants in biological systems .
属性
分子式 |
C15H24O |
|---|---|
分子量 |
223.37 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3 |
InChI 键 |
NLZUEZXRPGMBCV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















